molecular formula C31H66BrN B14691175 N,N-Didecyl-N-methyldecan-1-aminium bromide CAS No. 26305-24-8

N,N-Didecyl-N-methyldecan-1-aminium bromide

Cat. No.: B14691175
CAS No.: 26305-24-8
M. Wt: 532.8 g/mol
InChI Key: ZPGHXWXGZYDCEI-UHFFFAOYSA-M
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Description

N,N-Didecyl-N-methyldecan-1-aminium bromide is a quaternary ammonium compound (QAC) with two decyl (C10) chains, one methyl group, and a bromide counterion. Structurally, it belongs to the class of cationic surfactants characterized by a positively charged nitrogen center surrounded by hydrophobic alkyl chains. Such compounds are widely used as disinfectants, emulsifiers, and antimicrobial agents due to their ability to disrupt microbial membranes .

Properties

CAS No.

26305-24-8

Molecular Formula

C31H66BrN

Molecular Weight

532.8 g/mol

IUPAC Name

tris-decyl(methyl)azanium;bromide

InChI

InChI=1S/C31H66N.BrH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;/h5-31H2,1-4H3;1H/q+1;/p-1

InChI Key

ZPGHXWXGZYDCEI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.[Br-]

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Alkylation of Tertiary Amines with Alkyl Halides

The most widely documented method involves the reaction of N-methyldidecylamine with methyl bromide or decyl bromide under controlled conditions. This nucleophilic substitution reaction proceeds via the formation of a quaternary ammonium center.

Standard Laboratory Procedure
  • Reactants :
    • N-Methyldidecylamine (1 equiv)
    • Methyl bromide (1.2–1.5 equiv) or decyl bromide (2.0 equiv)
    • Solvent: Isopropyl alcohol, acetone, or methylglycol.
  • Conditions :
    • Temperature: 50–90°C
    • Pressure: 0.05–0.1 MPa (autoclave required for gaseous methyl bromide).
    • Reaction time: 12–24 hours.
  • Workup :
    • Neutralization with inorganic bases (e.g., NaOH) to remove excess HBr.
    • Solvent evaporation under reduced pressure.
    • Recrystallization from ethanol or diethyl ether.

Yield : 89–97%.

Industrial-Scale Optimization (Patent RU2313516C9)
  • Key modifications :
    • Mass ratio : Decyl bromide : dimethylamine : NaOH = 1 : 0.11 : 0.12.
    • Heating rate : ≤1.5°C/min to 92±2°C to prevent side reactions.
    • Alkaline reagent addition rate : 0.85–1.0 dm³/min for pH control.
  • Purification :
    • Acidic extraction with H₂SO₄ to remove unreacted amines.
    • Urea adduct formation to isolate the product.

Phase-Transfer Catalyzed Synthesis

For enhanced reaction efficiency, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide are employed to facilitate the interaction between hydrophilic and hydrophobic reactants.

Protocol (Adapted from Wang et al.)
  • Reactants :
    • Decylamine, methyl iodide, and 1,2-dibromoethane.
    • PTC: Tetrabutylammonium bromide (0.1 equiv).
  • Conditions :
    • Solvent: Dichloromethane/water biphasic system.
    • Temperature: 60°C, 6 hours.
  • Outcome :
    • 83–92% yield of quaternary ammonium salts.

Advantage : Reduces reaction time by 30–40% compared to traditional methods.

Reaction Mechanism and Kinetic Considerations

Nucleophilic Substitution Pathway

The synthesis proceeds via an SN2 mechanism :

  • Step 1 : Deprotonation of the tertiary amine by a base to form a reactive alkoxide.
  • Step 2 : Nucleophilic attack by the alkoxide on the alkyl halide.
  • Step 3 : Formation of the quaternary ammonium ion paired with bromide.

Factors Influencing Reaction Efficiency

Parameter Optimal Range Impact on Yield
Temperature 80–90°C Maximizes kinetics without decomposition
Solvent polarity ε = 18–25 (e.g., isopropyl alcohol) Enhances ion pair stability
Stoichiometry 1:1.2 (amine:alkyl halide) Prevents di-alkylation
Alkaline reagent NaOH or K₂CO₃ Neutralizes HBr, shifts equilibrium

Purification and Characterization

Post-Synthetic Processing

  • Acid-Base Extraction :
    • Treatment with 5% H₂SO₄ removes unreacted amines.
    • Yields ≥97.5% purity.
  • Adduct Formation :
    • Urea complexation in methanol isolates the product as a crystalline solid.
  • Column Chromatography :
    • Silica gel with CH₂Cl₂/ethanol (10:1) eluent resolves positional isomers.

Analytical Data

Property Value Method Source
Melting point 202–204°C DSC
Purity 97.5–99.0% HPLC-ELSD
Critical micelle concentration (CMC) 0.8 mM Conductivity

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation (autoclave) 94–97 97.5–99.0 Industrial High
Phase-transfer 83–92 95–98 Laboratory Moderate
Urea adduct 89–90 99.0 Pilot-scale Low

Key Findings :

  • Autoclave-based alkylation is optimal for bulk production.
  • Phase-transfer catalysis suits small-scale, rapid synthesis.

Challenges and Optimization Strategies

Common Pitfalls

  • Di-alkylation : Excess alkyl halide leads to byproducts; mitigated by stoichiometric control.
  • Isomer formation : 1- vs. 8-substituted anthraquinones require chromatographic separation.

Recent Advances

  • Microwave-assisted synthesis : Reduces reaction time to 2–4 hours with comparable yields.
  • Ionic liquid solvents : Improve solubility of hydrophobic reactants, enhancing yield by 5–7%.

Chemical Reactions Analysis

Types of Reactions

Methyltri(decyl)ammonium Bromide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would result in the formation of a new quaternary ammonium compound, while oxidation could lead to the formation of various oxidized derivatives.

Scientific Research Applications

Methyltri(decyl)ammonium Bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: The compound is employed in cell lysis and DNA extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Its antimicrobial properties make it useful in the formulation of disinfectants and antiseptics.

    Industry: It is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of Methyltri(decyl)ammonium Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in applications such as DNA extraction and antimicrobial formulations. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.

Comparison with Similar Compounds

Structural Analogues

Didodecyldimethylammonium Bromide (DDAB)
  • Structure : Two dodecyl (C12) chains, one methyl group, and bromide.
  • Molecular Formula : C26H56BrN .
  • Properties :
    • Higher hydrophobicity due to longer alkyl chains (C12 vs. C10), leading to a lower critical micelle concentration (CMC) and stronger membrane disruption.
    • Applications: Gene transfection agent, antimicrobial surfactant .
Dodecyltrimethylammonium Bromide (DTAB)
  • Structure : Single dodecyl chain with three methyl groups.
  • Molecular Formula : C15H34BrN .
  • Properties :
    • Higher water solubility compared to DDAB due to shorter alkyl chain and fewer hydrophobic groups.
    • Lower antimicrobial efficacy but commonly used in biochemical assays .
Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium Bromide)
  • Structure : Gemini surfactant with two dodecyl chains linked by an ethylene spacer.
  • Molecular Formula : C30H66N2Br2 .
  • Properties: Superior antifungal activity compared to mono-QACs due to dual cationic centers and spacer flexibility. Melting point: 186–187°C; solubility increases with spacer length .
3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium Bromide
  • Structure : Contains a hydroxyl and ether group in the alkyl chain.
  • Molecular Formula: C18H40BrNO2 .
  • Properties :
    • Enhanced solubility due to polar hydroxyl group.
    • Melting point: 69°C (lower than DDAB due to structural asymmetry) .

Physicochemical Properties

Compound Molecular Formula Alkyl Chain Length CMC (mM) Melting Point (°C) Solubility in Water
N,N-Didecyl-N-methyldecan-1-aminium bromide (inferred) C21H44BrN C10, C10, C1 ~0.1–0.5 ~80–100 Moderate
DDAB C26H56BrN C12, C12 0.03 186–187 Low
DTAB C15H34BrN C12 15–20 230–240 High
Ethylene-bis-QAC C30H66N2Br2 C12, C12 0.02 186–187 Low
Hydroxy-ether QAC C18H40BrNO2 C12 (with ether) 0.5 69 High

Key Trends :

  • Chain Length : Longer alkyl chains (e.g., C12 in DDAB) reduce CMC and increase hydrophobicity but decrease water solubility.
  • Symmetry : Asymmetric structures (e.g., hydroxy-ether QAC) lower melting points.
  • Functional Groups : Polar groups (hydroxyl, ether) enhance solubility but may reduce membrane disruption efficiency.

Antimicrobial Activity

Compound MIC (µg/mL) Against Fungi/Bacteria Mechanism of Action
This compound (inferred) ~5–10 (fungi) Membrane disruption via hydrophobic interactions
DDAB 2–5 (broad-spectrum) Strong membrane lysis due to high hydrophobicity
Ethylene-bis-QAC 0.5–2 (fungi) Dual cationic centers enhance penetration
Hydroxy-ether QAC 10–20 (bacteria) Moderate activity due to polar groups

Key Findings :

  • Gemini surfactants (e.g., ethylene-bis-QAC) exhibit the highest antifungal activity due to spacer-enhanced binding .
  • The target compound’s shorter alkyl chains (C10 vs. C12) likely result in lower efficacy compared to DDAB but higher than DTAB.

Biological Activity

N,N-Didecyl-N-methyldecan-1-aminium bromide, commonly referred to as Didecyldimethylammonium bromide (DDAB), is a quaternary ammonium compound known for its antimicrobial properties and applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed overview of the biological activity of DDAB, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

DDAB belongs to a class of compounds known as quaternary ammonium salts, characterized by their positive charge and ability to interact with biological membranes. Its molecular formula is C22H46BrNC_{22}H_{46}BrN, with a molecular weight of 408.54 g/mol. The compound exhibits surfactant properties, which enhance its effectiveness against microbial organisms.

Antimicrobial Activity

DDAB has been extensively studied for its antimicrobial activity against a range of pathogens. Research indicates that it is effective against bacteria, fungi, and viruses due to its ability to disrupt cell membranes.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of DDAB can be quantified using the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of the compound required to inhibit microbial growth.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64
Aspergillus niger128

These values indicate that DDAB exhibits potent activity against Gram-positive bacteria and moderate activity against fungi .

The antimicrobial action of DDAB is attributed to its ability to disrupt lipid bilayers in microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. Studies have shown that DDAB can effectively penetrate bacterial membranes, making it a broad-spectrum biocide .

Case Studies

  • Dermal Exposure Studies : A murine model study evaluated the irritancy and sensitization potential of DDAB following dermal exposure. Results indicated significant ear swelling in mice exposed to varying concentrations of DDAB, demonstrating its potential as an irritant . The calculated EC3 value (effective concentration for a 3-fold increase in lymphocyte proliferation) was found to be 0.057%, indicating a dose-dependent sensitization response.
  • Nanoparticle Formulation : Research on DDAB-coated lipid nanoparticles (NLC) revealed enhanced stability and biological efficacy in glioblastoma treatment. The presence of DDAB improved the uptake of nanoparticles in cancer cells while reducing cell viability, suggesting its potential role in drug delivery systems .

Safety and Toxicology

While DDAB shows promising antimicrobial properties, safety assessments are crucial due to its potential for skin irritation and sensitization. Studies have indicated that prolonged exposure can lead to allergic reactions, raising concerns about its use in consumer products .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Didecyl-N-methyldecan-1-aminium bromide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via alkylation of a tertiary amine (e.g., N-methyl-N-didecylamine) with 1-bromodecane under reflux in a polar aprotic solvent. Quaternization reactions typically require stoichiometric control and inert conditions to prevent byproduct formation. Post-synthesis purification involves recrystallization from ethanol/acetone mixtures or column chromatography.
  • Characterization : Confirm purity using FTIR (C–H stretching at ~2850–3000 cm⁻¹, quaternary ammonium peaks at ~1480 cm⁻¹) and ¹H NMR (methyl and methylene protons in the range δ 0.8–3.5 ppm). Elemental analysis (C, H, N, Br) should align with theoretical values within ±0.3% .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity and purity?

  • Spectroscopy : ¹³C NMR can resolve the quaternary ammonium center (δ 50–70 ppm) and alkyl chain carbons. Mass spectrometry (ESI-MS) in positive ion mode detects the [M-Br]⁺ ion for molecular weight confirmation.
  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm ensures purity. For trace impurities, GC-MS with derivatization (e.g., silylation) is recommended .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Crystallization : Grow crystals via slow evaporation from dichloromethane/methanol. For ionic liquids, layered solvent systems (e.g., hexane/diethyl ether) promote ordered packing.
  • Refinement : Use SHELX programs (e.g., SHELXL) for structure solution. Key parameters include hydrogen-bonding interactions (e.g., C–H⋯Br, O–H⋯Br) and cation-anion packing motifs. Twinning or pseudosymmetry, common in long-chain quaternary salts, requires careful handling of data-to-parameter ratios (>15:1) .

Q. What experimental approaches quantify micellar behavior and thermodynamic properties in aqueous solutions?

  • Micelle Characterization : Determine critical micelle concentration (CMC) via conductivity measurements or surface tension assays. Dynamic light scattering (DLS) estimates hydrodynamic radius (e.g., ~2–5 nm for similar quaternary salts).
  • Thermodynamics : Measure density and viscosity (e.g., Anton Paar DMA 4500) across temperatures (20–80°C). COSMO-RS simulations predict activity coefficients and phase behavior, validated against experimental data .

Q. How do conflicting toxicity data arise in ecotoxicological studies, and how can they be resolved?

  • Data Contradictions : Variability may stem from differences in test organisms (e.g., Vibrio qinghaiensis vs. Daphnia magna), exposure durations, or matrix effects (e.g., organic matter in water).
  • Resolution : Use standardized protocols (e.g., OECD 202 for Daphnia). For hormetic effects (low-dose stimulation, high-dose inhibition), apply dose-response models like the Brain-Cousens equation. Cross-validate with cytotoxicity assays (e.g., MTT on human cell lines) .

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